1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-
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Overview
Description
8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid compound with the molecular formula C15H24O and a molecular weight of 220.4 g/mol. This compound is isolated from the herbs of Sarcandra glabra. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8alpha-Hydroxy-alpha-gurjunene can be synthesized through multi-step chemical reactions. The synthesis typically involves the reaction of appropriate starting materials with specific reagents under controlled conditions . The exact synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of 8alpha-Hydroxy-alpha-gurjunene involves large-scale extraction from natural sources, such as the herbs of Sarcandra glabra. The extraction process may include solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Chemical Reactions Analysis
Types of Reactions: 8alpha-Hydroxy-alpha-gurjunene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 8alpha-Hydroxy-alpha-gurjunene.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
8alpha-Hydroxy-alpha-gurjunene has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other sesquiterpenoids.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating various diseases.
Industry: 8alpha-Hydroxy-alpha-gurjunene is used in the production of natural products and as an ingredient in various formulations.
Mechanism of Action
The mechanism of action of 8alpha-Hydroxy-alpha-gurjunene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
8alpha-Hydroxy-alpha-gurjunene can be compared with other similar sesquiterpenoids, such as:
- Palustrol (CAS#5986-49-2)
- Aromadendrene (CAS#489-39-4)
- Spathulenol (CAS#6750-60-3)
- Globulol (CAS#489-41-8)
- Epiglobulol (CAS#88728-58-9)
- 4,10-Aromadendranediol (CAS#70051-38-6)
These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures . The differences in their physicochemical properties, bioactivity, and pharmacological properties highlight the uniqueness of 8alpha-Hydroxy-alpha-gurjunene.
Biological Activity
1H-Cycloprop[e]azulen-2-ol, specifically the compound 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-, is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the chemical properties of the compound and its biological activities, including antimicrobial and antioxidant effects.
The molecular formula of 1H-Cycloprop[e]azulen-2-ol is C15H24 with a molecular weight of approximately 204.35 g/mol. It features a unique bicyclic structure that contributes to its biological properties. The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that 1H-Cycloprop[e]azulen-2-ol exhibits significant antimicrobial properties. A study focusing on black pepper (Piper nigrum) chloroform extract revealed that the compound contributed to the inhibition of bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy
The mechanism of action appears to involve disruption of bacterial cell walls and membranes, leading to enhanced permeability and subsequent cell death. This was supported by findings showing altered enzymatic activities in treated bacterial cells .
Antioxidant Activity
The antioxidant capacity of 1H-Cycloprop[e]azulen-2-ol has also been studied extensively. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress in various biological systems. Its effectiveness was measured using assays such as DPPH (1,1-Diphenyl-2-Picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .
Table 2: Antioxidant Activity Assays
The high percentage in DPPH scavenging indicates that this compound can effectively neutralize free radicals, which is crucial for preventing oxidative damage in biological systems.
Case Studies
Several studies have investigated the biological activity of compounds related to or derived from 1H-Cycloprop[e]azulen-2-ol:
- Study on Black Pepper Extract : This study highlighted the role of various compounds including 1H-Cycloprop[e]azulen-2-ol in enhancing the antimicrobial effects of black pepper extracts against foodborne pathogens .
- Antioxidant Properties in Hypericum Species : Research on Hypericum species noted similar antioxidant activities attributed to compounds like 1H-Cycloprop[e]azulen-7-ol, suggesting a broader applicability of cyclopropene derivatives in medicinal chemistry .
- Molecular Docking Studies : Computational studies have shown favorable binding affinities for 1H-Cycloprop[e]azulen derivatives when docked against various biological targets, indicating potential therapeutic applications .
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol |
InChI |
InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3 |
InChI Key |
QKUHHSKUAZHDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O |
Origin of Product |
United States |
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